molecular formula C11H11ClO6S B1599694 (4-(Chlorosulfonyl)phenyl)methylene diacetate CAS No. 69232-47-9

(4-(Chlorosulfonyl)phenyl)methylene diacetate

Cat. No. B1599694
CAS RN: 69232-47-9
M. Wt: 306.72 g/mol
InChI Key: MUXCHHLNVLPPPB-UHFFFAOYSA-N
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Description

“(4-(Chlorosulfonyl)phenyl)methylene diacetate” is a chemical compound that is classified as an aryl sulfonylacetate. It has a molecular weight of 306.72 g/mol. The IUPAC name for this compound is (acetyloxy)[4-(chlorosulfonyl)phenyl]methyl acetate .


Synthesis Analysis

The synthesis of “(4-(Chlorosulfonyl)phenyl)methylene diacetate” involves the use of chromium (VI) oxide, sulfuric acid, and acetic acid . The reaction is carried out at 0 - 10℃ . In one experiment, concentrated H2S04 (0.26 mol, 14.2 mL) was added to a mixture of 4-methylbenzene-1-sulfonyl chloride (0.05 mol, 10 g) in AcOH/Ac20 (1:1, 200 mL) at 0-5 5C .


Physical And Chemical Properties Analysis

“(4-(Chlorosulfonyl)phenyl)methylene diacetate” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization of Compounds

  • The unexpected synthesis of α,α-diacetoxy-2,4-dichloro-5-nitrobenzaldehyde during a reaction involving 2,4-dichloro-5-nitrobenzaldehyde demonstrates the complexity and potential for novel compound formation in chemical reactions involving chloro and nitro substituted phenyl compounds (Huang et al., 1996).

Analytical and Biochemical Applications

  • A colorimetric assay for lipid peroxidation was developed based on the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, demonstrating the utility of phenyl compounds in biochemical assays (Gérard-Monnier et al., 1998).

Biological Potential of Sulfonamide Compounds

  • Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized, showcasing the synthesis and characterization of sulfonamide compounds with potential biological applications (Kausar et al., 2019).

Catalytic and Synthetic Methodologies

  • The use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of derivatives highlights the role of phenyl-based compounds in facilitating chemical reactions (Karimi-Jaberi et al., 2012).
  • The acetoxylation of p-substituted acetophenones and β-diketones with (diacetoxyiodo)benzene illustrates the modification of phenyl compounds for various synthetic applications (Mizukami et al., 1978).

Safety And Hazards

The compound is classified as dangerous . It has hazard statements H302 and H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P330, P363, P405, and P501 .

properties

IUPAC Name

[acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXCHHLNVLPPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474388
Record name [4-(Chlorosulfonyl)phenyl]methylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Chlorosulfonyl)phenyl)methylene diacetate

CAS RN

69232-47-9
Record name [4-(Chlorosulfonyl)phenyl]methylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-toluenesulfonyl chloride (40.2 g) in acetic acid:acetic anhydride (800 mL, 1:1) was treated with conc. sulfuric acid (64 mL, 5 equivalents) at 0-5° C. Chromium trioxide (80 g, 4 equivalents) was added at such a rate that the temperature remained below 10° C. The mixture was stirred at 5-10° C. until reaction was completed as indicated by TLC. The mixture was quenched with ice water (2 L), and the solids were filtered, washed with water, and dried. The solids were combined with saturated NaHCO3 (1 L) at 25° C. for 2 hrs, filtered, dissolved in dichloromethane (1 L), dried over Na2SO4, filtered and concentrated. The residue was recrystallized from 2-3 volumes of hot acetone/pentane and cooling for 16 hrs. The crystals are filtered, and washed with cold pentane to give the product (24 g, 38%). 1H NMR (CDCl3): δ 8.09 (d, J=9 Hz, 2H), 7.77 (d, J=9 Hz, 2H), 7.73 (s, 1H), 2.16 (s, 6H).
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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